molecular formula C22H15ClFN3O2 B2749648 2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide CAS No. 898437-02-0

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B2749648
CAS No.: 898437-02-0
M. Wt: 407.83
InChI Key: GBLJRMXHEIAENK-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. This compound is characterized by its complex structure, which includes a chlorobenzoyl group, a fluorophenyl group, and an indolizine core. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the indolizine core using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluoroaniline.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agents and conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, its potential anticancer activity could involve inhibition of specific kinases or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide: Similar structure but lacks the fluorine atom.

    2-amino-3-(4-fluorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide: Similar structure but with different positions of chlorine and fluorine atoms.

Uniqueness

The presence of both the chlorobenzoyl and fluorophenyl groups in 2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-14-10-8-13(9-11-14)21(28)20-19(25)18(17-7-3-4-12-27(17)20)22(29)26-16-6-2-1-5-15(16)24/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLJRMXHEIAENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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